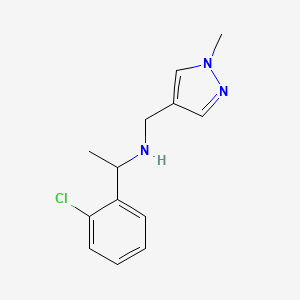
2-(3-Methoxybenzyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxybenzyl)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where a methoxybenzyl group is attached to the benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the oxidation of 2-(3-Methoxybenzyl)benzyl alcohol using an oxidizing agent such as hypochlorite under phase transfer catalysis conditions. This method is highly selective and can produce the desired aldehyde with high purity and yield .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The choice of raw materials and reaction conditions is crucial to ensure the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxybenzyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: 2-(3-Methoxybenzyl)benzoic acid.
Reduction: 2-(3-Methoxybenzyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxybenzyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal infections and other microbial diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique aroma and chemical properties make it a valuable ingredient in various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxybenzyl)benzaldehyde involves its interaction with cellular components and molecular targets. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and the enhancement of the efficacy of conventional antifungal agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, which lacks the methoxybenzyl group.
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): A similar compound with a hydroxyl group instead of a methoxybenzyl group.
4-Methoxybenzaldehyde (p-Anisaldehyde): A compound with a methoxy group in the para position relative to the aldehyde group.
Uniqueness
2-(3-Methoxybenzyl)benzaldehyde is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C15H14O2/c1-17-15-8-4-5-12(10-15)9-13-6-2-3-7-14(13)11-16/h2-8,10-11H,9H2,1H3 |
InChI-Schlüssel |
RMKPFESNXCOONA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2=CC=CC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate](/img/structure/B14910396.png)
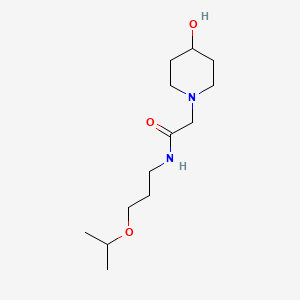
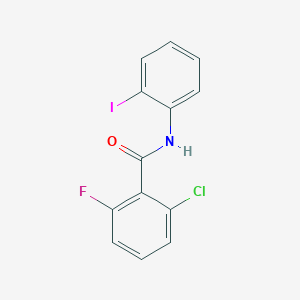
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
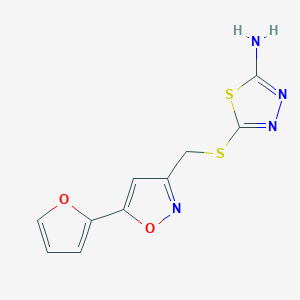
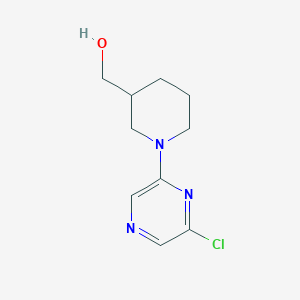
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-5-ene-2-carboxylate](/img/structure/B14910426.png)
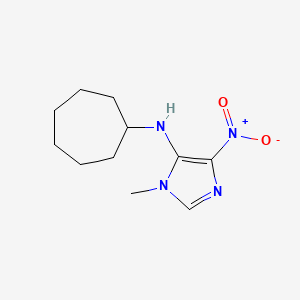
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)

![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)


